2,9-Dibromo-1,10-phenanthroline
Overview
Description
2,9-Dibromo-1,10-phenanthroline is an organic synthesis intermediate and a pharmaceutical intermediate, which can be used in laboratory research and chemical production processes .
Synthesis Analysis
The synthesis of 2,9-Dibromo-1,10-phenanthroline involves several steps. One method involves the use of a Ni catalyst to polymerize 5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other .
Molecular Structure Analysis
The molecular formula of 2,9-Dibromo-1,10-phenanthroline is C12H6Br2N2 . The crystal structure of 2,9-Dibromo-1,10-phenanthroline reveals that all bond lengths and angles are within normal ranges . A very stable one-dimensional (1D) layered structure is formed by π⋅⋅⋅π stacking interactions between 2,9-dibromo-1,10-phenanthroline molecules that pack along the crystallographic b axis .
Chemical Reactions Analysis
The chemical reactions involving 2,9-Dibromo-1,10-phenanthroline are complex and varied. For instance, it can be used as a monomer in the polymerization process to form helical polymers .
Physical And Chemical Properties Analysis
The molecular weight of 2,9-Dibromo-1,10-phenanthroline is 338.00 g/mol . The compound forms a very stable one-dimensional (1D) layered structure due to π⋅⋅⋅π stacking interactions .
Scientific Research Applications
Synthesis of Phenanthroline Derivatives : 2,9-Dibromo-1,10-phenanthroline is a crucial intermediate in the synthesis of various phenanthroline derivatives. These derivatives have potential applications in coordination chemistry and as ligands in metal-promoted reactions, including asymmetric catalysis. One study demonstrates the coupling of 1,10-phenanthroline with ketones to produce various substituted phenanthrolines, which can be further functionalized for diverse applications (O'Neill & Helquist, 1999).
Photocatalytic Applications : Certain derivatives of 2,9-Dibromo-1,10-phenanthroline, when coordinated with copper(I), show promising photocatalytic behavior. This has been explored for applications in photoredox catalysis, an area of interest in green chemistry. The study by Cetin et al. (2017) delves into the synthesis, characterization, and catalytic applications of these copper(I) complexes, showing their potential in atom-transfer radical-addition reactions (Cetin et al., 2017).
Ion Sensing and Selective Ion Transport : Derivatives of 2,9-Dibromo-1,10-phenanthroline serve as effective ionophores for sensing and selective ion transport of alkali metal ions. A study highlights the use of these derivatives as sensing agents for ion-selective electrodes and fluorometry, demonstrating their selectivity and efficiency in recognizing specific ions (Sugihara & Hiratani, 1996).
Chemosensing of Cations and Anions : 1,10-phenanthroline ligands, including derivatives of 2,9-Dibromo-1,10-phenanthroline, have been studied for their chemosensing capabilities. These ligands are used to develop sensors for detecting various cations and anions, relevant in environmental and biological systems. The perturbations in their photophysical properties upon substitution make them suitable for such applications (Alreja & Kaur, 2016).
Extraction of Trivalent f-Ions in Ionic Liquids : Phenanthroline derivatives are investigated for their potential in selectively separating trivalent f-ions. The study by Dehaudt et al. (2016) shows how 1,10-phenanthroline-2,9-dicarboxamide complexants, when decorated with alkyl chains and imidazolium cations, can efficiently extract Americium over Europium in ionic liquids, highlighting their utility in nuclear waste management (Dehaudt et al., 2016).
Construction of Ligands for Various Purposes : Phenanthroline-based ligands, derived from compounds like 2,9-Dibromo-1,10-phenanthroline, are versatile in metal ion binding and exhibit unique properties like luminescence and DNA intercalation. These properties are harnessed in developing chemosensors, ionophores, and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Coordination Chemistry : The versatility of 2,9-Dibromo-1,10-phenanthroline in forming complexes with various metal ions is pivotal in coordination chemistry. The study by Abushamleh & Goodwin (1980) demonstrates the synthesis of complexes with bivalent metals like iron, cobalt, nickel, and copper, exploring their coordination behaviors (Abushamleh & Goodwin, 1980).
Polymerization and Material Science Applications : The polymerization of derivatives like 5,6-Dibromo-1,10-phenanthroline, closely related to 2,9-Dibromo-1,10-phenanthroline, leads to the formation of helical polymers. Yang & Nakano (2015) demonstrate the Ni-catalyzed polymerization yielding polymers with densely stacked phenanthroline moieties, which have potential applications in material science (Yang & Nakano, 2015).
properties
IUPAC Name |
2,9-dibromo-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGXYVSHITTGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)Br)N=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572878 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibromo-1,10-phenanthroline | |
CAS RN |
39069-02-8 | |
Record name | 2,9-Dibromo-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00572878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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